molecular formula C19H20N4O4S B15079731 3-(5-methylthiophen-2-yl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-(5-methylthiophen-2-yl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B15079731
M. Wt: 400.5 g/mol
InChI Key: WQXZNCDLSBSYDD-KEBDBYFISA-N
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Description

3-(5-methylthiophen-2-yl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring, a thiophene ring, and a trimethoxyphenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methylthiophen-2-yl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multi-step reactions. One common method includes the condensation of 3-(5-methylthiophen-2-yl)acrylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 3,4,5-trimethoxybenzaldehyde under reflux conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(5-methylthiophen-2-yl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(5-methylthiophen-2-yl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of 3-(5-methylthiophen-2-yl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-methylthiophen-2-yl)propanenitrile
  • 3-(5-methylthiophen-2-yl)prop-2-en-1-ol
  • 3-(5-methylthiophen-2-yl)propan-1-amine

Uniqueness

Compared to similar compounds, 3-(5-methylthiophen-2-yl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential bioactivity. This makes it a valuable compound for diverse research applications .

Properties

Molecular Formula

C19H20N4O4S

Molecular Weight

400.5 g/mol

IUPAC Name

5-(5-methylthiophen-2-yl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C19H20N4O4S/c1-11-5-6-17(28-11)13-9-14(22-21-13)19(24)23-20-10-12-7-15(25-2)18(27-4)16(8-12)26-3/h5-10H,1-4H3,(H,21,22)(H,23,24)/b20-10+

InChI Key

WQXZNCDLSBSYDD-KEBDBYFISA-N

Isomeric SMILES

CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C/C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=CC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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